molecular formula C12H16ClNO B5835507 N-(4-chlorophenyl)-2-ethylbutanamide CAS No. 6428-76-8

N-(4-chlorophenyl)-2-ethylbutanamide

Cat. No. B5835507
CAS RN: 6428-76-8
M. Wt: 225.71 g/mol
InChI Key: XADOMPAUIDUXBS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-ethylbutanamide, commonly known as Etizolam, is a thienodiazepine drug that is used for its sedative and anxiolytic properties. It is a popular research chemical that has been the subject of numerous scientific studies due to its unique properties.

Mechanism of Action

Etizolam acts on the GABA-A receptor, which is a type of receptor that is responsible for regulating the activity of the neurotransmitter GABA. When Etizolam binds to the GABA-A receptor, it enhances the activity of GABA, resulting in the sedative and anxiolytic effects of the drug.
Biochemical and Physiological Effects:
Etizolam has been shown to produce a range of biochemical and physiological effects. It has been found to reduce anxiety and induce sedation, as well as produce muscle relaxation and anticonvulsant effects. Additionally, it has been shown to have a low potential for abuse and dependence, making it a promising alternative to other benzodiazepines.

Advantages and Limitations for Lab Experiments

One of the main advantages of Etizolam for lab experiments is its unique pharmacological profile. It has been shown to produce a range of effects that make it useful for studying the central nervous system. Additionally, it has a low potential for abuse and dependence, which makes it a safer alternative to other benzodiazepines. However, one of the limitations of Etizolam is that it can be difficult to obtain due to its status as a research chemical.

Future Directions

There are several future directions for research on Etizolam. One of the main areas of interest is its potential therapeutic applications. It has been shown to be effective in treating anxiety and other disorders, and further research could help to identify new potential uses for the drug. Additionally, research could focus on developing new analogues of Etizolam that have improved pharmacological properties. Finally, more research is needed to fully understand the long-term effects of Etizolam use, as well as its potential for abuse and dependence.
Conclusion:
Etizolam is a unique research chemical that has been extensively studied for its potential therapeutic applications. Its unique pharmacological profile has made it a popular subject of scientific research, and it has been found to be effective in treating anxiety, insomnia, and panic disorders. While there are limitations to its use in lab experiments, there are also many potential future directions for research on Etizolam. Overall, Etizolam is a promising drug that has the potential to be a valuable tool for studying the central nervous system.

Synthesis Methods

The synthesis of Etizolam involves the reaction of 2-ethylbutyryl chloride with 4-chlorobenzyl cyanide in the presence of a base such as sodium hydroxide. This results in the formation of Etizolam, which can then be purified through recrystallization.

Scientific Research Applications

Etizolam has been extensively studied in the scientific community due to its potential therapeutic applications. It has been found to be effective in treating anxiety, insomnia, and panic disorders. Additionally, it has been shown to have muscle relaxant and anticonvulsant properties. Its unique pharmacological profile has made it a popular research chemical for studying the central nervous system.

properties

IUPAC Name

N-(4-chlorophenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADOMPAUIDUXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10982823
Record name N-(4-Chlorophenyl)-2-ethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6428-76-8
Record name N-(4-Chlorophenyl)-2-ethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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